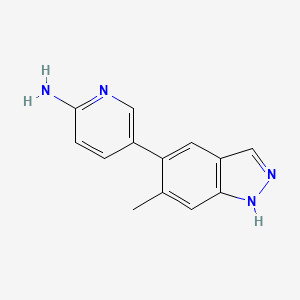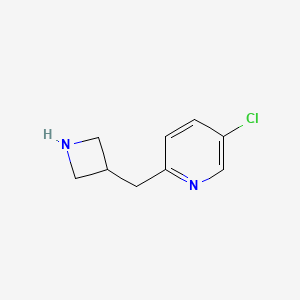
2,5-Difluoro-4-(methyl)thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-4-(methyl)thiophenol is an organosulfur compound that belongs to the thiophenol family. Thiophenols are characterized by the presence of a sulfur atom bonded to a phenyl group. The addition of fluorine atoms and a methyl group to the thiophenol structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(methyl)thiophenol can be achieved through several methods. One common approach involves the reaction of 2,5-difluorothiophenol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at temperatures ranging from 20°C to 70°C . The process involves the reduction of sulfonic acid or sulfonyl chloride derivatives to yield the desired thiophenol compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The process is optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluoro-4-(methyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenols.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Difluoro-4-(methyl)thiophenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-4-(methyl)thiophenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to target molecules. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenol: The parent compound without fluorine and methyl substitutions.
2,5-Difluorothiophenol: Lacks the methyl group.
4-Methylthiophenol: Lacks the fluorine atoms.
Uniqueness
2,5-Difluoro-4-(methyl)thiophenol is unique due to the presence of both fluorine atoms and a methyl group. These substitutions enhance its chemical stability, reactivity, and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C7H6F2S |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
2,5-difluoro-4-methylbenzenethiol |
InChI |
InChI=1S/C7H6F2S/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
Clé InChI |
CTRRGCDGFZPZQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



aminedihydrochloride](/img/structure/B13597217.png)






![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)





